![molecular formula C18H17N3O3 B15209860 5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline CAS No. 63460-39-9](/img/structure/B15209860.png)
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-acetamidophenol and 8-amino-6-methoxyquinoline.
Formation of Intermediate: The first step involves the reaction of 4-acetamidophenol with a suitable halogenating agent to form 4-acetamidophenyl halide.
Nucleophilic Substitution: The 4-acetamidophenyl halide is then subjected to nucleophilic substitution with 8-amino-6-methoxyquinoline in the presence of a base such as potassium carbonate. This step results in the formation of the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol: A precursor in the synthesis of the compound.
8-Amino-6-methoxyquinoline: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamidophenoxy and amino-methoxyquinoline moieties makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Propiedades
Número CAS |
63460-39-9 |
|---|---|
Fórmula molecular |
C18H17N3O3 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-[4-(8-amino-6-methoxyquinolin-5-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-11(22)21-12-5-7-13(8-6-12)24-18-14-4-3-9-20-17(14)15(19)10-16(18)23-2/h3-10H,19H2,1-2H3,(H,21,22) |
Clave InChI |
CMKLFULUOBYXKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



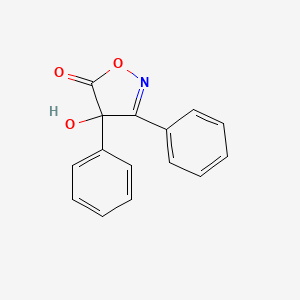

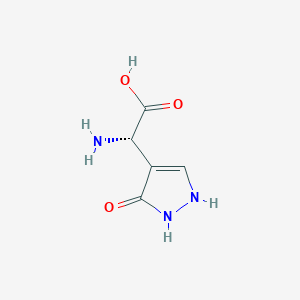
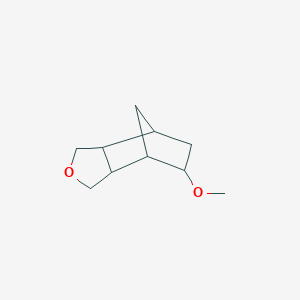
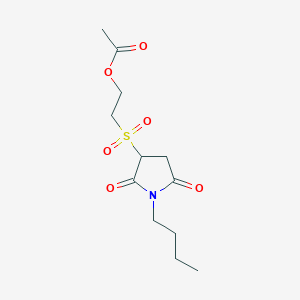
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
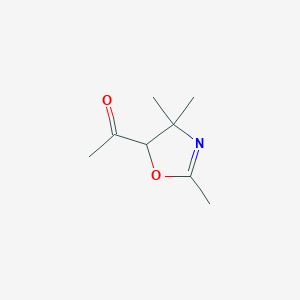
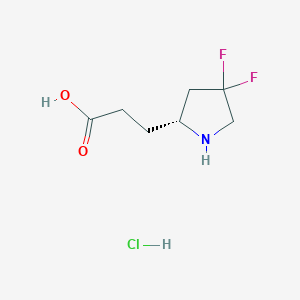
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
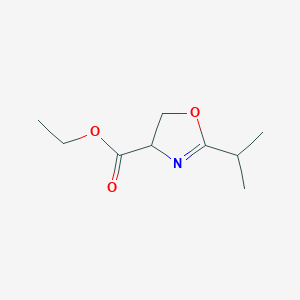

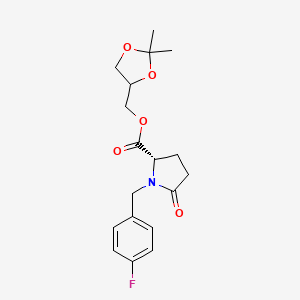
![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
